DL-alpha-Tocopherol DL-alpha-Tocopherol 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol is a tocopherol.
Tocopherol exists in four different forms designated as α, β, δ, and γ. They present strong antioxidant activities, and it is determined as the major form of vitamin E. Tocopherol, as a group, is composed of soluble phenolic compounds that consist of a chromanol ring and a 16-carbon phytyl chain. The classification of the tocopherol molecules is designated depending on the number and position of the methyl substituent in the chromanol ring. The different types of tocopherol can be presented trimethylated, dimethylated or methylated in the positions 5-, 7- and 8-. When the carbons at position 5- and 7- are not methylated, they can function as electrophilic centers that can trap reactive oxygen and nitrogen species. Tocopherols can be found in the diet as part of vegetable oil such as corn, soybean, sesame, and cottonseed. It is currently under the list of substances generally recognized as safe (GRAS) in the FDA for the use of human consumption.
DL-alpha-Tocopherol is a natural product found in Albifimbria verrucaria, Sida acuta, and other organisms with data available.
Tocopherol is a class of vitamin E compounds naturally found in many different sources, such as oils, nuts, and vegetables. Tocopherols have antioxidant activity.
dl-alpha-Tocopherol is a synthetic form of vitamin E, a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acids), d-alpha-Tocopherol is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
A generic descriptor for all TOCOPHEROLS and TOCOTRIENOLS that exhibit ALPHA-TOCOPHEROL activity. By virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus, these compounds exhibit varying degree of antioxidant activity, depending on the site and number of methyl groups and the type of ISOPRENOIDS.
Brand Name: Vulcanchem
CAS No.: 10191-41-0
VCID: VC21195015
InChI: InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
SMILES: CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Molecular Formula: C29H50O2
Molecular Weight: 430.7 g/mol

DL-alpha-Tocopherol

CAS No.: 10191-41-0

Reference Standards

VCID: VC21195015

Molecular Formula: C29H50O2

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

DL-alpha-Tocopherol - 10191-41-0

Description 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol is a tocopherol.
Tocopherol exists in four different forms designated as α, β, δ, and γ. They present strong antioxidant activities, and it is determined as the major form of vitamin E. Tocopherol, as a group, is composed of soluble phenolic compounds that consist of a chromanol ring and a 16-carbon phytyl chain. The classification of the tocopherol molecules is designated depending on the number and position of the methyl substituent in the chromanol ring. The different types of tocopherol can be presented trimethylated, dimethylated or methylated in the positions 5-, 7- and 8-. When the carbons at position 5- and 7- are not methylated, they can function as electrophilic centers that can trap reactive oxygen and nitrogen species. Tocopherols can be found in the diet as part of vegetable oil such as corn, soybean, sesame, and cottonseed. It is currently under the list of substances generally recognized as safe (GRAS) in the FDA for the use of human consumption.
DL-alpha-Tocopherol is a natural product found in Albifimbria verrucaria, Sida acuta, and other organisms with data available.
Tocopherol is a class of vitamin E compounds naturally found in many different sources, such as oils, nuts, and vegetables. Tocopherols have antioxidant activity.
dl-alpha-Tocopherol is a synthetic form of vitamin E, a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acids), d-alpha-Tocopherol is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
A generic descriptor for all TOCOPHEROLS and TOCOTRIENOLS that exhibit ALPHA-TOCOPHEROL activity. By virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus, these compounds exhibit varying degree of antioxidant activity, depending on the site and number of methyl groups and the type of ISOPRENOIDS.
CAS No. 10191-41-0
Product Name DL-alpha-Tocopherol
Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
IUPAC Name 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
Standard InChIKey GVJHHUAWPYXKBD-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Impurities The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Appearance Unit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%;GC 98%, HPLC 98%Physical liquid
Boiling Point Decomposes
BP: 210 °C at 0.1 mm Hg
BP: 200-220 °C at 0.1 mmHg
Colorform Pale yellow oil
Transparent needles
Slightly viscous, pale yellow oil
Density 0.950 g/cu cm at 25 de C
0.950 at 25 °C/4 °C
Melting Point 3 °C
2.5-3.5 °C
Physical Description Liquid
Pale yellow liquid; Darkened gradually by light; [Merck Index]
Related CAS 7718-59-4
Shelf Life Exposure to light. Stable under recommended storage conditions.
The shelf-life of the additive has been investigated in three commercial batches, stored in aluminium bottles under argon at 15 and at 25 °C. After 3 years of storage, a decrease in the concentration of all-rac-alpha-tocopherol of 3 % or less was observed.
Solubility Insoluble
In water-ethanol solution, 20.82 mg/L at 33 °C
Soluble in alcohol, ether, acetone, chloroform
Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Synonyms 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-6-Chromanol; (±)-α-Tocopherol; 2,5,7,8-Tetramethyl-2(4’,8’,12’-trimethyltridecyl)chroman-6-ol; 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol; 3,4-Dihydro-2,5,7,8-tet
Vapor Pressure 0.00000001 [mmHg]
Reference 1. R. Brigelius and M. Traber “Vitamin E: Funcion and Metabolism” The FASEB Journal, Vol. 13(10) pp. 1145-1155, 19992. A. Azzi “Molecular mechanism of _x0001_-tocopherol action” Free Radical Biology and Medicine, Vol. 43:1 pp. 16-21, 20073. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants invitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19814. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of _x0001_ -tocopherol by _x0002_ -tocopherol enhances resistance to photooxidativestress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009
PubChem Compound 2116
Last Modified Aug 15 2023

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